molecular formula C20H22ClN3O3S B2554633 N-(4-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide CAS No. 1241688-03-8

N-(4-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide

Cat. No.: B2554633
CAS No.: 1241688-03-8
M. Wt: 419.92
InChI Key: NXNOZORUQZZAHI-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide is a chemical compound with the CAS Number 1241688-03-8 and a molecular formula of C20H22ClN3O3S . It has a calculated molecular weight of 419.92 g/mol and a predicted topological polar surface area of 78.1 Ų, which can influence its bioavailability and membrane permeability . This acetamide derivative features a complex structure that integrates a chlorophenyl group and a piperazine ring modified with a styryl sulfone moiety. This specific molecular architecture suggests potential for interaction with various biological targets, making it a candidate for use in pharmaceutical and life science research as a reference standard or a building block in medicinal chemistry projects . Researchers can explore its properties and applications in biochemical assay development and as a key intermediate in the synthesis of more complex molecules. The product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3S/c21-18-6-8-19(9-7-18)22-20(25)16-23-11-13-24(14-12-23)28(26,27)15-10-17-4-2-1-3-5-17/h1-10,15H,11-14,16H2,(H,22,25)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNOZORUQZZAHI-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide (CAS: 701926-99-0)

  • Structural Differences : Replaces the (E)-styrenylsulfonyl group with a 4-methylphenylsulfonyl moiety and substitutes the 4-chlorophenyl with a 4-fluorophenyl.
  • Fluorine’s electronegativity may alter binding interactions versus chlorine’s hydrophobic effects .
  • Molecular Weight : ~424.5 g/mol (vs. 493.64 g/mol for the target compound), indicating lower complexity .

2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-[(2,4-dichlorobenzyl)sulfanyl]phenyl)acetamide

  • Structural Differences : Features a 3-chlorophenyl piperazine and a benzylsulfanyl group instead of the styrenylsulfonyl.
  • Impact : The benzylsulfanyl group lacks the sulfonyl’s polarity, reducing hydrogen-bonding capacity. The 3-chloro substitution on the phenyl ring may alter spatial orientation in receptor binding .

Piperazine Acetamides with Heterocyclic Moieties

N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (11e)

  • Structural Differences: Incorporates a thiazole-triazole-quinoxaline system instead of the styrenylsulfonyl-piperazine.

Sulfonyl-Containing Analogues

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

  • Structural Differences : Simpler structure with a nitro group and methylsulfonyl substituent.
  • Impact: The nitro group enhances electrophilicity but may confer toxicity.

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide Compound 14 ()
Molecular Weight (g/mol) 493.64 424.5 426.96
Key Functional Groups Styrenylsulfonyl Methylphenylsulfonyl 4-Chlorophenylpiperazine
Polarity Moderate (sulfonyl) Moderate (sulfonyl) Low (chloro substituent)
Synthetic Yield Not reported Not reported 79%
  • Solubility : The target compound’s styrenylsulfonyl group may reduce aqueous solubility compared to methylphenylsulfonyl analogues but enhance membrane permeability via lipophilic interactions .
  • Metabolic Stability : The sulfonyl group in the target compound likely improves resistance to oxidative metabolism versus compounds with thioether or morpholine groups (e.g., ) .

Biological Activity

N-(4-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article examines its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H29ClN2O4
  • Molecular Weight : 432.95 g/mol
  • CAS Number : 3068854

The compound features a piperazine ring substituted with a sulfonyl group and a phenylethenyl moiety, which are crucial for its biological interactions.

The biological activity of this compound appears to be linked to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit certain enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing neurological functions.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific pathways remain to be elucidated.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, studies on structurally related sulfonamides have shown effective inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds can provide insight into the potential efficacy of this compound.

CompoundMIC (µg/mL)Target Organism
Compound A6.25Trichophyton asteroides
Compound B12.5Staphylococcus aureus
This compoundTBDTBD

Case Studies

  • Neuropharmacological Studies : A study examined the effects of similar piperazine derivatives on anxiety and depression models in rodents. These studies indicated that modifications to the piperazine structure could enhance anxiolytic effects, suggesting that this compound may also exhibit such properties.
  • Anticancer Research : Preliminary investigations into compounds with similar structural motifs have shown promise in inhibiting tumor growth in vitro. The potential for this compound to act against cancer cell lines warrants further exploration through clinical trials.

Safety and Toxicity

Toxicological assessments are critical for evaluating the safety profile of any new compound. Initial studies on related compounds indicate potential irritant properties; thus, comprehensive safety evaluations are necessary before clinical application.

Conclusion and Future Directions

This compound holds promise as a biologically active compound with potential applications in antimicrobial therapy and neuropharmacology. Further research is essential to fully elucidate its mechanisms of action, optimize its therapeutic efficacy, and assess its safety profile through rigorous preclinical and clinical studies.

Q & A

Q. Table 1. Key Analytical Parameters for Structural Confirmation

TechniqueCritical ParametersReference
X-ray CrystallographySpace group: P21_1/c, R-factor < 0.05
1^1H NMRδ 7.2–7.4 ppm (aromatic), δ 3.3 ppm (piperazine)
LC-MS[M+H]+^+ m/z 460.1 (calculated)

Q. Table 2. Common Synthetic Challenges and Solutions

ChallengeSolutionReference
Low sulfonylation yieldUse DMAP as a catalyst in anhydrous DCM
Piperazine ring racemizationConduct reactions under inert atmosphere (N2_2)

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